2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride
Brand Name: Vulcanchem
CAS No.: 2169311-45-7
VCID: VC2764686
InChI: InChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2
SMILES: C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl
Molecular Formula: C11H7Cl2NOS
Molecular Weight: 272.1 g/mol

2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride

CAS No.: 2169311-45-7

Cat. No.: VC2764686

Molecular Formula: C11H7Cl2NOS

Molecular Weight: 272.1 g/mol

* For research use only. Not for human or veterinary use.

2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride - 2169311-45-7

Specification

CAS No. 2169311-45-7
Molecular Formula C11H7Cl2NOS
Molecular Weight 272.1 g/mol
IUPAC Name 2-(7-chloroquinolin-4-yl)sulfanylacetyl chloride
Standard InChI InChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2
Standard InChI Key UWKUTFVTEXNUPB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl
Canonical SMILES C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl

Introduction

PropertyValue
CAS Number2169311-45-7
Molecular FormulaC11H7Cl2NOS
Molecular Weight272.1 g/mol
IUPAC Name2-(7-chloroquinolin-4-yl)sulfanylacetyl chloride
Standard InChIInChI=1S/C11H7Cl2NOS/c12-7-1-2-8-9(5-7)14-4-3-10(8)16-6-11(13)15/h1-5H,6H2
Standard InChIKeyUWKUTFVTEXNUPB-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)Cl
PubChem Compound ID121591897

The compound's structure features a bicyclic quinoline core with specific functionalities that govern its chemical reactivity and potential biological properties .

Structural Characteristics and Chemical Properties

Structural Features

The structure of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride consists of several key components:

  • A quinoline core (a benzene ring fused with a pyridine ring)

  • A chlorine atom at the 7-position of the quinoline ring

  • A sulfur atom (thio group) connecting the quinoline core to the acetyl chloride moiety

  • An acetyl chloride functional group (−CH2COCl)

This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities .

Physical and Chemical Properties

While comprehensive experimental data on the physical properties of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride is limited in the available literature, its structural features allow certain predictions about its properties:

  • Physical State: Likely a solid at room temperature, similar to related quinoline derivatives

  • Reactivity: The acetyl chloride functional group (−COCl) makes this compound highly reactive toward nucleophiles, allowing for various synthetic transformations

  • Solubility: Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water due to its predominantly hydrophobic structure

The presence of the acyl chloride functionality is particularly significant, as it is highly reactive and can undergo nucleophilic substitution reactions with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

Synthesis and Preparation Methods

General Reaction Scheme

Based on the synthesis of similar compounds, a potential generalized reaction scheme for 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride might involve:

  • Reaction of 4,7-dichloroquinoline with a suitable thiol (such as mercaptoacetic acid) in the presence of a base like triethylamine

  • Conversion of the resulting carboxylic acid derivative to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride

This synthetic approach would be consistent with established methods for preparing quinoline derivatives and introducing reactive functionalities .

Spectroscopic and Analytical Characterization

The characterization of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride would typically involve multiple analytical techniques. While specific spectroscopic data for this compound is limited in the available literature, characterization methods would likely include:

Spectroscopic Methods

Typical spectroscopic methods for characterizing such compounds include:

  • FTIR Spectroscopy: Expected to show characteristic bands for C=O stretching of the acyl chloride group (around 1800 cm⁻¹), aromatic C=C and C=N stretching, and C-Cl stretching vibrations

  • UV-Visible Spectroscopy: Likely to exhibit absorption bands associated with π→π* transitions of the aromatic quinoline system and n→π* transitions involving the sulfur and chlorine atoms

  • NMR Spectroscopy: ¹H NMR would show signals for aromatic protons of the quinoline ring and methylene protons adjacent to the sulfur atom; ¹³C NMR would display signals for carbonyl carbon, aromatic carbons, and methylene carbon

  • Mass Spectrometry: Would provide molecular weight confirmation and characteristic fragmentation patterns

Similar quinoline derivatives have been characterized using these techniques, providing a framework for the analytical profile of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride .

Related Compounds and Derivatives

Several compounds structurally related to 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride have been reported in the literature:

Ethyl [(7-chloroquinolin-4-yl)thio]acetate

This compound (C13H12ClNO2S) represents an ethyl ester derivative related to our target compound, with a molecular weight of 281.76 g/mol . It could potentially serve as a precursor to 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride through hydrolysis followed by conversion to an acid chloride.

2-[(7-Chloroquinolin-4-yl)sulfanyl]-1-ethanol

This compound (C11H10ClNOS) contains a 2-hydroxyethyl group attached to the sulfur atom instead of an acetyl chloride group, with a molecular weight of 239.72 g/mol . This derivative illustrates the versatility of the 4-position of the 7-chloroquinoline scaffold for accommodating different functional groups.

[(7-Chloroquinolin-4-yl)amino]acetophenones

These compounds feature an amino linkage instead of a thio linkage at the 4-position of the 7-chloroquinoline system. They have been synthesized and evaluated for inhibitory activity against falcipain-2, suggesting potential antimalarial applications .

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for rational drug design and optimization. Based on related quinoline derivatives, several key SAR insights can be inferred that may be relevant to 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride:

Key Structural Elements Affecting Activity

  • 7-Chloro Substitution: The chlorine atom at the 7-position enhances lipophilicity and influences membrane permeability, factors critical for biological activity

  • 4-Position Substitution: The nature of the substituent at the 4-position significantly impacts biological activity profiles across quinoline derivatives

  • Thio Linkage: The incorporation of a sulfur atom (thio-linkage) can confer specific biological properties, as evidenced by studies on 7-chloro-(4-thioalkylquinoline) derivatives

  • Functional Group Reactivity: The acetyl chloride functionality provides a reactive site for structural modification, allowing for the generation of diverse derivatives with potentially enhanced biological activities

These SAR considerations suggest that 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride could serve as a valuable scaffold for medicinal chemistry explorations .

Future Research Directions

Given the structural features and potential applications of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride, several promising research directions can be envisioned:

Synthesis Optimization

Future research could focus on developing improved synthetic routes for 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride, with emphasis on:

  • Higher yields and purity

  • Environmentally friendly reaction conditions

  • Scalable processes for larger-scale production

Derivative Development

The reactive acetyl chloride functionality provides opportunities for creating various derivatives through reactions with different nucleophiles:

  • Amino acid conjugates for enhanced bioavailability

  • Carbohydrate conjugates for targeted delivery

  • Peptide conjugates for specific biological recognition

Biological Evaluation

Comprehensive biological evaluation of 2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride and its derivatives could include:

  • Antimalarial activity assays

  • Antiproliferative screening against cancer cell lines

  • Antibacterial testing

  • Structure-activity relationship studies to guide further optimization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator